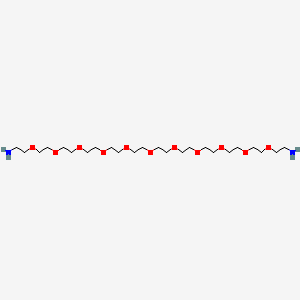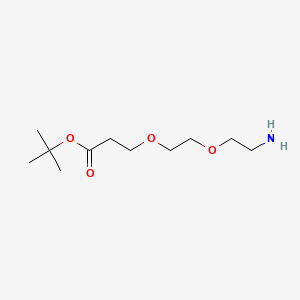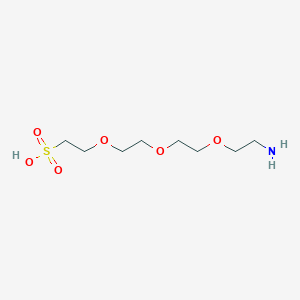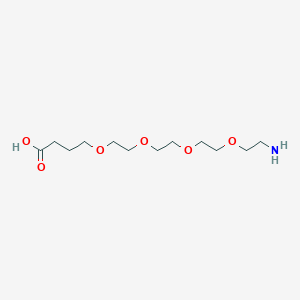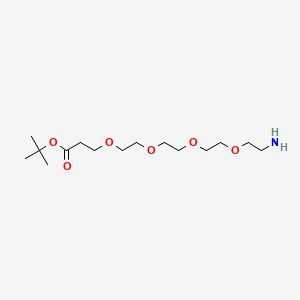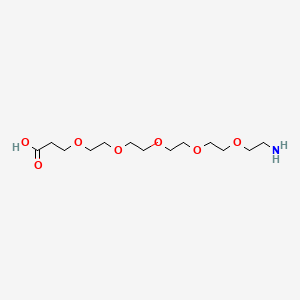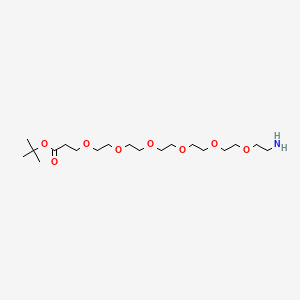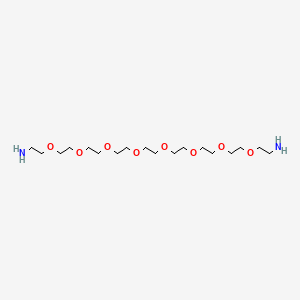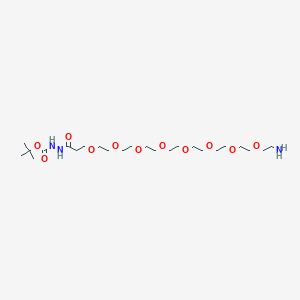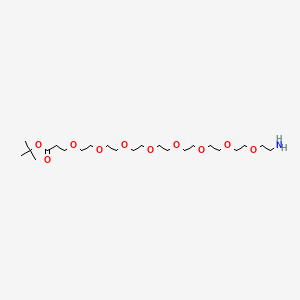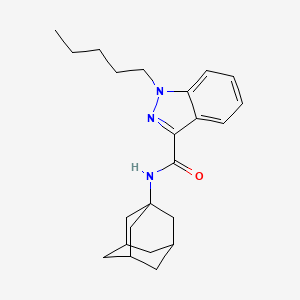
Apinaca
説明
APINACA, also known as AKB48, is a synthetic cannabinoid . It acts as a reasonably potent agonist for the cannabinoid receptors . It is a full agonist at CB1 with an EC50 of 142 nM and Ki of 3.24 nM . At CB2, it acts as a partial agonist with an EC50 of 141 nM and Ki of 1.68 nM .
Synthesis Analysis
APINACA is a synthetic cannabinoid that does not have stereoisomers and is not readily converted into other controlled substances .
Molecular Structure Analysis
The IUPAC name for APINACA is N-(1-Adamantyl)-1-pentylindazole-3-carboxamide . The molecular formula is C23H31N3O , and the molar mass is 365.521 g·mol−1 .
Chemical Reactions Analysis
APINACA undergoes extensive biotransformation catalyzed by cytochrome P450 enzymes (primarily CYP34A) prior to elimination of metabolites in the urine . Metabolic processes include mono-, di-, and trihydroxylation of the adamantyl group .
科学的研究の応用
Synthetic Cannabinoids
Apinaca, also known as 5F-APINACA or 5F-AKB48, is a synthetic cannabinoid . In 2020, nearly one-third of new drugs on the global market were synthetic cannabinoids, including Apinaca . These substances mimic the effects of Δ9-tetrahydrocannabinol (THC), the active component of cannabis .
Metabolic Pathways
Understanding the metabolic pathways of Apinaca provides a critical mechanistic basis to interpret and predict outcomes in users . Research has identified which metabolic processes occur but not the order and extent of them . Studies have revealed highly efficient mono- and dihydroxylation of the adamantyl group and much less efficient oxidative defluorination at the N-pentyl terminus .
Drug-Drug Interactions
Apinaca has the potential to cause drug interactions via the inhibition of certain enzymes . It exhibits time-dependent inhibition of CYP3A4-mediated midazolam 1′-hydroxylation and noncompetitive inhibition of UGT1A9-mediated mycophenolic acid glucuronidation .
Cytochrome P450 Inhibition
Apinaca potently inhibits CYP3A4, a key enzyme involved in drug metabolism . This inhibition can affect the pharmacokinetics of other drugs metabolized by CYP3A4, potentially leading to drug-drug interactions .
UDP-Glucuronosyltransferase Enzymes
Apinaca also inhibits uridine 5′-diphospho-glucuronosyltransferases (UGTs), particularly UGT1A9 . UGTs are important for the metabolism and elimination of many endogenous and exogenous compounds .
Drug Transporters
While Apinaca does not significantly inhibit the transport activities of several solute carrier transporters and efflux transporters, it’s important to note that these transporters play a crucial role in drug absorption, distribution, and excretion .
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(1-adamantyl)-1-pentylindazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O/c1-2-3-6-9-26-20-8-5-4-7-19(20)21(25-26)22(27)24-23-13-16-10-17(14-23)12-18(11-16)15-23/h4-5,7-8,16-18H,2-3,6,9-15H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTCCIPCJZKWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90928683 | |
| Record name | APINACA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Apinaca | |
CAS RN |
1345973-53-6 | |
| Record name | APINACA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345973-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | APINACA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345973536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | APINACA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APINACA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHR0400Y84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



